![molecular formula C17H15F3N2O5S2 B6522788 4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide CAS No. 951896-99-4](/img/structure/B6522788.png)
4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide
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Description
4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H15F3N2O5S2 and its molecular weight is 448.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide is 448.03744842 g/mol and the complexity rating of the compound is 825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mesoionic Triazolones Synthesis
The compound VU0640751-1 is involved in the synthesis of mesoionic triazolones. Researchers have discovered that 1,1,1,3,3,3-hexafluoro-2-propanol facilitates an unusual [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione (TAD) and alkynes, leading to the formation of these unprecedented mesoionic triazolones . These mesoionic compounds exhibit unique reactivity and structural properties, making them valuable in synthetic chemistry.
Ionic Liquid-Assisted Synthesis of 1,2,3-Triazoles
Ionic liquids (ILs) play a crucial role in green chemistry. Researchers have explored the use of ILs for synthesizing 1,2,3-triazoles. Specifically, VU0640751-1 has been employed in the synthesis of 1,2,3-triazoles from alkynes using ILs. This approach offers an environmentally friendly alternative to traditional methods . The resulting triazoles may find applications in drug discovery, materials science, and catalysis.
Antifungal Evaluation via Sterol Demethylase Inhibition
In the search for novel antifungal agents, VU0640751-1 derivatives containing oxime ether and cyclopropyl moieties were designed. These compounds were evaluated for their antifungal activity by targeting sterol demethylase, a crucial enzyme in fungal cell membranes. Virtual molecular docking studies assisted in predicting their binding affinity and potential as antifungal agents . Further research may explore their efficacy against specific fungal pathogens.
Materials Science and Supramolecular Chemistry
Given its unique structure, VU0640751-1 may find applications in materials science. Researchers can explore its self-assembly behavior, crystal engineering, and supramolecular interactions. These insights could lead to the design of functional materials, such as sensors, catalysts, or molecular switches.
properties
IUPAC Name |
4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O5S2/c1-11-10-28(24,25)22(16(11)23)12-6-8-13(9-7-12)29(26,27)21-15-5-3-2-4-14(15)17(18,19)20/h2-9,11,21H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQIKVUUEPDECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide |
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